An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzoic Acid
An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzoic Acid
Introduction
In the landscape of modern drug discovery and materials science, the nuanced modulation of molecular properties through structural modification is a cornerstone of innovation. Benzoic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-(2-Methoxyethoxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development. By delving into its chemical and physical properties, spectral characteristics, synthesis, and potential biological relevance, this document aims to serve as a foundational resource for harnessing the potential of this intriguing molecule.
The introduction of an ether linkage at the meta-position of the benzoic acid core, specifically a 2-methoxyethoxy group, imparts a unique combination of lipophilicity and hydrogen bonding capability. This structural feature can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, making 3-(2-Methoxyethoxy)benzoic acid a person of interest for further investigation.[2]
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of a compound is critical for its application in research and development. These properties dictate its solubility, stability, and handling requirements.
Nomenclature and Structure
-
Systematic Name: 3-(2-Methoxyethoxy)benzoic acid
-
CAS Number: 152808-60-1
-
Molecular Formula: C₁₀H₁₂O₄
-
Molecular Weight: 196.20 g/mol
-
Chemical Structure:
Caption: Chemical structure of 3-(2-Methoxyethoxy)benzoic acid.
Physicochemical Data
The physicochemical properties of 3-(2-Methoxyethoxy)benzoic acid are summarized in the table below. These have been collated from supplier data and predictive models.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room temperature, sealed in a dry environment |
Spectral Analysis
While experimental spectra for 3-(2-Methoxyethoxy)benzoic acid are not widely published, we can predict its spectral characteristics based on the analysis of its structural components and data from analogous compounds such as 3-methoxybenzoic acid and benzoic acid.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the ethoxy protons, and the methoxy protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): The protons on the benzene ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is expected.
-
Ethoxy Protons (δ 3.8-4.2 ppm): The two methylene groups of the ethoxy chain (-O-CH₂-CH₂-O-) will likely appear as two distinct triplets.
-
Methoxy Protons (δ 3.4 ppm): The methyl group of the methoxy moiety (-O-CH₃) is expected to be a sharp singlet.
-
Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxyl group will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.[3]
-
Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region, with the carbon attached to the carboxyl group and the carbon attached to the ether oxygen appearing at the lower and higher ends of this range, respectively.[3]
-
Ethoxy Carbons (δ ~60-70 ppm): The two methylene carbons of the ethoxy chain will have distinct chemical shifts.
-
Methoxy Carbon (δ ~55 ppm): The methoxy carbon will appear as a single peak.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.[4]
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ will correspond to the C-O stretching vibrations of the carboxylic acid and the ether linkages.
-
Aromatic C=C and C-H Stretches: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring, while C-H stretching vibrations will appear around 3000-3100 cm⁻¹.[4]
Synthesis of 3-(2-Methoxyethoxy)benzoic Acid
A reliable synthetic route to 3-(2-Methoxyethoxy)benzoic acid is crucial for its availability for research purposes. The Williamson ether synthesis is a classic and effective method for the preparation of ethers and can be readily adapted for this target molecule.[5] The proposed synthesis starts from the readily available 3-hydroxybenzoic acid.
Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(2-Methoxyethoxy)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-hydroxybenzoate.
Step 2: Williamson Ether Synthesis
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone (10 vol), add potassium carbonate (2.0 eq) and 1-bromo-2-methoxyethane (1.2 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-(2-methoxyethoxy)benzoate.
Step 3: Hydrolysis to 3-(2-Methoxyethoxy)benzoic Acid
-
Dissolve methyl 3-(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of methanol and water (1:1).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Once the hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(2-Methoxyethoxy)benzoic acid.
Biological Activity and Drug Development Potential
The biological activities of benzoic acid derivatives are profoundly influenced by the nature and position of their substituents.[2] While specific biological data for 3-(2-Methoxyethoxy)benzoic acid is not extensively documented, we can infer its potential from the structure-activity relationships (SAR) of related compounds.
Structure-Activity Relationship Insights
-
The Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, capable of forming hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors.[2]
-
The Ether Linkage: The introduction of an ether linkage, particularly a flexible one like the 2-methoxyethoxy group, can enhance binding to target proteins by providing additional hydrogen bond acceptors and improving the compound's solubility and pharmacokinetic properties.[6]
-
Meta-Substitution Pattern: The substitution at the meta-position influences the electronic distribution within the aromatic ring and the overall geometry of the molecule, which can be critical for selective binding to a biological target.
Potential Therapeutic Areas
Based on the activities of other substituted benzoic acids, 3-(2-Methoxyethoxy)benzoic acid could be explored for its potential in the following areas:
-
Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[1] The lipophilic nature of the 2-methoxyethoxy side chain may facilitate penetration through microbial cell membranes.
-
Anti-inflammatory Effects: Some benzoic acid derivatives have demonstrated anti-inflammatory activity.[1]
-
Anticancer Potential: The benzoic acid scaffold is present in numerous anticancer agents.[7] The specific substitution pattern of 3-(2-Methoxyethoxy)benzoic acid could be investigated for its effects on cancer cell proliferation and survival pathways.
Safety and Handling
According to available safety data, 3-(2-Methoxyethoxy)benzoic acid is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-(2-Methoxyethoxy)benzoic acid is a structurally interesting derivative of benzoic acid with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and an analysis of its potential biological relevance. The unique combination of a benzoic acid core with a flexible ether side chain makes it a valuable candidate for further investigation in the development of novel therapeutic agents and functional materials. Further experimental validation of its spectral and biological properties is warranted to fully elucidate its potential.
References
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
